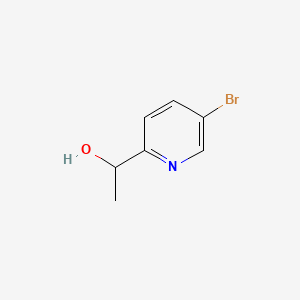

1-(5-Bromopyridin-2-yl)ethanol

Übersicht

Beschreibung

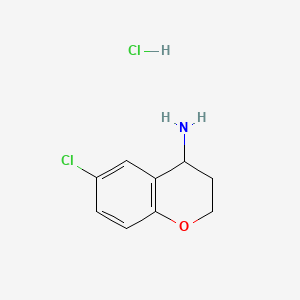

1-(5-Bromopyridin-2-yl)ethanol is a chemical compound with the CAS Number: 159533-68-3. Its molecular weight is 202.05 and its molecular formula is C7H8BrNO . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of 1-(5-Bromopyridin-2-yl)ethanol involves a reaction in tetrahydrofuran and toluene at 0℃ under an inert atmosphere . The yield of this reaction is reported to be 95% .Molecular Structure Analysis

The InChI code for 1-(5-Bromopyridin-2-yl)ethanol is 1S/C7H8BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

1-(5-Bromopyridin-2-yl)ethanol has a density of 1.5±0.1 g/cm3 . Its exact mass is 198.963272 . The compound is soluble, with a solubility of 1.41 mg/ml . It has a lipophilicity log Po/w (iLOGP) of 1.95 .Wissenschaftliche Forschungsanwendungen

Formation of Pyridylcarbene Intermediates : 1-(5-Bromopyridin-2-yl)ethanol is involved in the formation of pyridylcarbene intermediates. It is produced during the thermal decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine under pressure, which leads to various bromopyridine derivatives through carbene stabilization (Abarca, Ballesteros, & Blanco, 2006).

Enantioselective Acylation Studies : This compound is used in enantioselective acylation studies, particularly in the chemoenzymatic synthesis of furan-based alcohols. This involves lipase-catalyzed asymmetric acylation and has implications for the synthesis of enantiomerically pure compounds (Hara et al., 2013).

Nanofiltration in Pharmaceutical Applications : 1-(5-Bromopyridin-2-yl)ethanol is studied in the context of nanofiltration for the recovery of high-value pharmaceutical compounds from waste ethanol. This process is significant for closing the production cycle in pharmaceutical manufacturing (Martínez et al., 2012).

Electron-Attracting Properties in Chemical Reactions : The compound is involved in studies exploring the electron-releasing power of nitrogen atoms in various molecular structures. This research is essential for understanding the reactivity and stability of different chemical compounds (Barlin, 1967).

Lipase Catalyzed Transesterifications : It is used in studies focusing on the resolution of racemates of pyridinyl-ethanols, including 1-(5-Bromopyridin-2-yl)ethanol, using lipase catalyzed transesterifications. This is significant for the synthesis of enantiomerically pure alcohols (Orrenius et al., 1994).

Crystal Structure Studies in Metal-Organic Frameworks : The compound is involved in the study of heteroligand Cu(II) complexes with 2-halogenopyridines. This research is critical for understanding the crystal structures and non-covalent interactions in metal-organic frameworks (Adonin, Novikov, Smirnova, Tushakova, & Fedin, 2020).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . Pyridine and its derivatives are often used as precursors to agrochemicals and pharmaceuticals

Mode of Action

The mode of action of 1-(5-Bromopyridin-2-yl)ethanol is currently unknown due to the lack of research on this specific compound. As a derivative of pyridine, it may share some of the chemical properties and reactivity of pyridine . .

Biochemical Pathways

Given that it is a derivative of pyridine, it might be involved in similar biochemical pathways as other pyridine derivatives . .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The specific molecular and cellular effects of 1-(5-Bromopyridin-2-yl)ethanol are currently unknown due to the lack of research on this compound. As a derivative of pyridine, it may share some of the biological activities of other pyridine compounds . .

Action Environment

The action of 1-(5-Bromopyridin-2-yl)ethanol may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored under an inert gas (nitrogen or Argon) at 2-8°C . Other factors such as pH, presence of other chemicals, and specific biological environments could also potentially influence its action, efficacy, and stability.

Eigenschaften

IUPAC Name |

1-(5-bromopyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQDJRTUQSZLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655089 | |

| Record name | 1-(5-Bromopyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159533-68-3 | |

| Record name | 1-(5-Bromopyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydroimidazo[1,2-a]pyridine-5(1H)-thione](/img/structure/B575058.png)

![3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B575066.png)